molecular formula C6H11Cl2N3 B2454144 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride CAS No. 1951444-56-6

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride

Cat. No. B2454144
CAS RN: 1951444-56-6
M. Wt: 196.08
InChI Key: PGQGHKQWPADFIS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride is a chemical compound that has been used in various research studies . It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives has been reported in several studies . These compounds were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H9N3.2ClH . The InChI code for this compound is 1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.1 . It is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

  • Risk Assessment in Consumer Products

    • A study by Fukushima et al. (2023) performed a quantitative risk assessment (QRA) on 3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TCMSP), used as an antimicrobial agent in desk mats. The study highlighted the importance of assessing the skin sensitization potencies of chemicals used in consumer products to avoid risks in consumers (Fukushima et al., 2023).
  • Understanding Carcinogenic Potential in Cooked Meats

    • Research by Lightfoot et al. (2000) studied the bioavailability of heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), found in cooked meat, to human breast tissue and their ability to bind to DNA to form DNA adducts, providing insights into potential carcinogenic pathways (Lightfoot et al., 2000).
  • Evaluating Inhibitors in Cancer Treatment

    • A clinical pharmacokinetic and pharmacodynamic study of 3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337), an inhibitor of thymidylate synthase, was conducted to assess its potential in cancer treatment. The study provided important insights into the drug's behavior in the human body, though it indicated the need for further evaluation due to adverse effects (Rafi et al., 1995).
  • Environmental and Health Monitoring

    • A study by Konorev et al. (2015) focused on the measurement of carcinogenic heterocyclic aromatic amines (HAAs) in urine to understand the contribution of smoking and diet to the exposure of these compounds. This research is crucial for public health, especially concerning the risk factors for cancer associated with lifestyle choices like diet and smoking (Konorev et al., 2015).
  • Exploring Diagnostic and Therapeutic Radioligands

    • Cai et al. (2008) synthesized and evaluated 6-thiolato-substituted 2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridines as candidates for labeling with carbon-11 for imaging beta-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). This work contributes to the ongoing research in neurodegenerative disease diagnostics and therapy (Cai et al., 2008).

Safety and Hazards

The safety and hazards associated with 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-5-6(7-3-1)4-8-9-5;;/h4,7H,1-3H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQGHKQWPADFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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